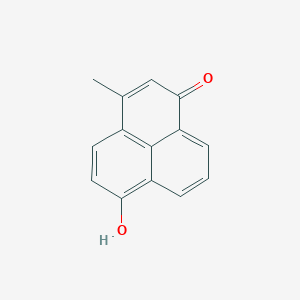![molecular formula C36H36O4P2 B14256434 Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- CAS No. 259110-38-8](/img/structure/B14256434.png)
Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- is a complex organophosphorus compound It is characterized by the presence of phosphine groups attached to a 1,2-phenylenebis(methylene) backbone, with additional bis(2-methoxyphenyl) substituents
Méthodes De Préparation
The synthesis of phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method includes the use of metallated phosphines, where the phosphine oxide is reduced to form the desired compound . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphine to its oxide form.
Reduction: Reduction reactions can revert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved include interactions with transition metals and participation in redox reactions .
Comparaison Avec Des Composés Similaires
Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- can be compared with other similar compounds such as:
Bis(2-methoxyphenyl)phosphine: This compound has similar substituents but lacks the 1,2-phenylenebis(methylene) backbone.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: This compound has a similar backbone but different substituents. The uniqueness of phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)- lies in its specific combination of substituents and backbone structure, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
259110-38-8 |
|---|---|
Formule moléculaire |
C36H36O4P2 |
Poids moléculaire |
594.6 g/mol |
Nom IUPAC |
[2-[bis(2-methoxyphenyl)phosphanylmethyl]phenyl]methyl-bis(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C36H36O4P2/c1-37-29-17-7-11-21-33(29)41(34-22-12-8-18-30(34)38-2)25-27-15-5-6-16-28(27)26-42(35-23-13-9-19-31(35)39-3)36-24-14-10-20-32(36)40-4/h5-24H,25-26H2,1-4H3 |
Clé InChI |
ZDJMEIUMFOTGDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1P(CC2=CC=CC=C2CP(C3=CC=CC=C3OC)C4=CC=CC=C4OC)C5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


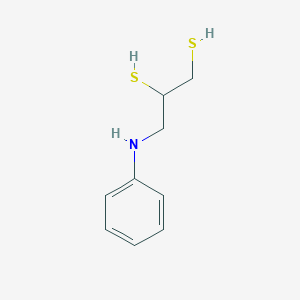
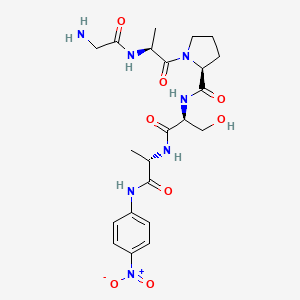

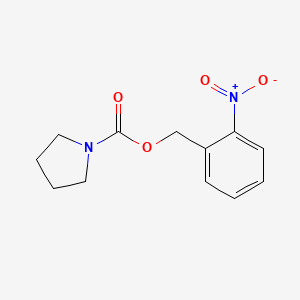
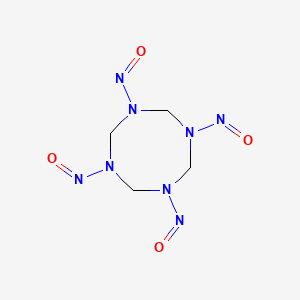
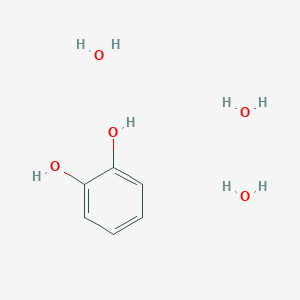
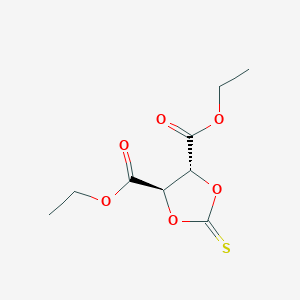
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
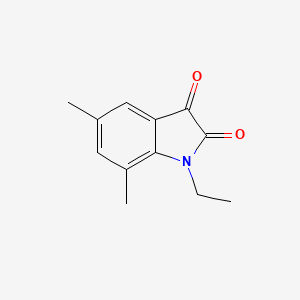
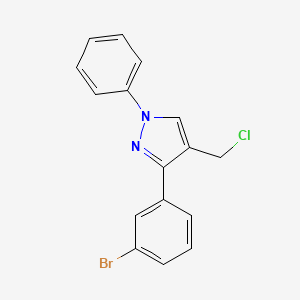
silane](/img/structure/B14256413.png)
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
